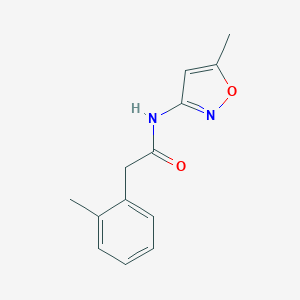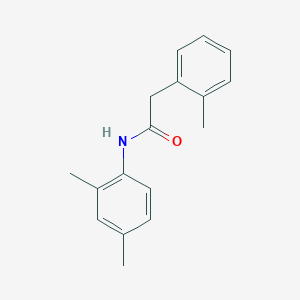![molecular formula C13H18N2O2 B240067 N-[2-methyl-5-(propionylamino)phenyl]propanamide](/img/structure/B240067.png)
N-[2-methyl-5-(propionylamino)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methyl-5-(propionylamino)phenyl]propanamide, commonly known as MPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAA is a member of the amide class of compounds and is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) mefenamic acid.
Applications De Recherche Scientifique
MPAA has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. MPAA has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, MPAA has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
Mécanisme D'action
The exact mechanism of action of MPAA is not fully understood. However, it is believed to exert its effects through inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of inflammatory mediators. MPAA has been shown to selectively inhibit COX-2, which is the isoform involved in inflammation. This selective inhibition of COX-2 is believed to be responsible for its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
MPAA has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. MPAA has also been shown to decrease the expression of inflammatory genes. Additionally, MPAA has been shown to increase the production of antioxidants and decrease oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
MPAA has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its structure and purity. Additionally, MPAA has been extensively studied, and its effects are well characterized. However, MPAA also has some limitations. It is a relatively new compound, and its long-term effects are not well understood. Additionally, the mechanism of action of MPAA is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on MPAA. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of MPAA in different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine the optimal dose and duration of treatment and to investigate its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the long-term effects of MPAA and its potential for use in humans.
Méthodes De Synthèse
The synthesis of MPAA involves the reaction of mefenamic acid with propionyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-methyl-5-aminophenylpropanoic acid to yield MPAA. This method has been optimized to achieve high yields and purity of the final product.
Propriétés
Nom du produit |
N-[2-methyl-5-(propionylamino)phenyl]propanamide |
|---|---|
Formule moléculaire |
C13H18N2O2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
N-[4-methyl-3-(propanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-12(16)14-10-7-6-9(3)11(8-10)15-13(17)5-2/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17) |
Clé InChI |
DIDYEHWDLGMFQN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)CC |
SMILES canonique |
CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)





![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)




![Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B240050.png)